15-酮前列腺素A1

描述

15-酮前列腺素A1是前列腺素A1的代谢产物,由15-羟基前列腺素脱氢酶产生 。它是前列腺素家族的一员,前列腺素是一类脂类化合物,在动物体内具有多种类激素的作用。 前列腺素参与多种生理过程,包括炎症、血液流动和血栓形成 .

科学研究应用

15-酮前列腺素A1在科学研究中有多种应用:

作用机制

生化分析

Biochemical Properties

15-keto Prostaglandin A1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is produced by the enzyme 15-hydroxy prostaglandin dehydrogenase . This interaction involves the conversion of PGA1 into 15-keto Prostaglandin A1 .

Cellular Effects

15-keto Prostaglandin A1 has profound effects on various types of cells and cellular processes. For example, when given at a concentration of 6 µM, it causes vasoconstriction of rabbit lung that is comparable to that induced by angiotensin II . This indicates that 15-keto Prostaglandin A1 can influence cell function and impact cell signaling pathways.

Molecular Mechanism

The molecular mechanism of 15-keto Prostaglandin A1 involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, it is produced by the enzyme 15-hydroxy prostaglandin dehydrogenase, indicating a binding interaction with this enzyme

Temporal Effects in Laboratory Settings

It is known that it is stable for at least one year when stored at -20°C

Dosage Effects in Animal Models

The effects of 15-keto Prostaglandin A1 vary with different dosages in animal models. For instance, it causes vasoconstriction of rabbit lung at a concentration of 6 µM

Metabolic Pathways

15-keto Prostaglandin A1 is involved in the arachidonic acid metabolism pathway . It is produced from PGA1 in pig lung, trachea, aorta, and pulmonary artery tissue preparations

准备方法

化学反应分析

15-酮前列腺素A1会发生各种化学反应,包括:

氧化: 该化合物可以进一步氧化形成其他代谢产物。

还原: 酮基可以还原回羟基。

相似化合物的比较

15-酮前列腺素A1与其他前列腺素类似,例如前列腺素E1和前列腺素F2α 。 它在其特定的结构和它诱导的特定生理作用方面是独一无二的 。类似的化合物包括:

前列腺素E1: 以其血管扩张和抗炎作用而闻名.

前列腺素F2α: 参与生殖过程的调节.

生物活性

15-Dehydroprostaglandin A1 (15-d-PGA1) is a metabolite of prostaglandin A1, which plays a crucial role in various biological processes, including inflammation, cancer progression, and tissue regeneration. Understanding its biological activity is essential for exploring its potential therapeutic applications.

15-d-PGA1 is primarily involved in modulating the activity of prostaglandins through its interaction with the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the hydroxyl group at C-15 of prostaglandins, converting them into their inactive keto forms. The regulation of prostaglandin levels by 15-PGDH is critical in maintaining homeostasis in various physiological and pathological conditions .

Biological Functions

The biological activities of 15-d-PGA1 can be categorized into several key areas:

Inflammation

15-d-PGA1 has been shown to exhibit anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways. Studies indicate that it may downregulate the expression of cyclooxygenase-2 (COX-2), thereby limiting the synthesis of inflammatory prostaglandins .

Cancer

In cancer biology, 15-d-PGA1 plays a dual role. It can act as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis in cancer cells. Conversely, in some contexts, it may promote tumor growth by enhancing angiogenesis through increased levels of PGE2 when 15-PGDH activity is inhibited . The balance between these effects is influenced by tissue context and the local microenvironment.

Tissue Regeneration

Recent studies have highlighted the role of 15-d-PGA1 in promoting tissue regeneration. Inhibition of 15-PGDH has been associated with enhanced levels of PGE2, which supports stem cell function and accelerates healing processes in various tissues, including intestinal mucosa and muscle . This regenerative capacity underscores its potential therapeutic applications in regenerative medicine.

Case Studies

Several case studies have documented the effects of 15-d-PGA1 and its metabolic pathways:

- Colorectal Cancer : A study involving celecoxib treatment in mice demonstrated that the presence of 15-PGDH significantly reduced adenoma formation. Mice lacking 15-PGDH developed more tumors, indicating that 15-d-PGA1's regulatory effects on prostaglandins are crucial for preventing tumorigenesis .

- Renal Protection : Research on contrast-induced acute kidney injury (CIAKI) showed that inhibition of 15-PGDH improved renal blood flow and reduced histological damage in mouse models. This suggests that manipulating levels of prostaglandins via 15-d-PGA1 could provide protective benefits against renal injury .

Data Summary

The following table summarizes key findings related to the biological activity of 15-dehydroprostaglandin A1:

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Reduces cytokine production | Inhibits COX-2 expression |

| Tumor suppression | Induces apoptosis | Modulates PGE2 levels via 15-PGDH activity |

| Tumor promotion | Enhances angiogenesis | Increased PGE2 from reduced 15-PGDH activity |

| Tissue regeneration | Accelerates healing | Supports stem cell function through elevated PGE2 levels |

属性

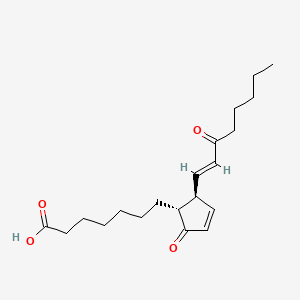

IUPAC Name |

7-[(1R,5S)-2-oxo-5-[(E)-3-oxooct-1-enyl]cyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-16,18H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXHFAJZOFTAOC-DTXSUPOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C=CC(=O)C1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601348005 | |

| Record name | (13E)-9,15-Dioxoprosta-10,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61600-67-7 | |

| Record name | (13E)-9,15-Dioxoprosta-10,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。